6-Phenylquinoline

Asymmetric Catalysis Organic Synthesis Pharmaceutical Intermediates

Isomerically pure 6-phenylquinoline is critical for reproducible asymmetric catalysis and OLED device performance-positional impurities (2-, 3-, 4-isomers) compromise enantioselectivity and photophysical properties. This 6-substituted scaffold delivers: • Chiral organocatalyst for oxidative phenol-ketone cyclization, enabling high-yield synthesis of carbamazepine/ibuprofen intermediates. • Core motif in cyclometalated Ir(III) complexes for high-quantum-yield red/NIR phosphorescent OLEDs. • HPLC/GC-MS reference standard for positional isomer authentication via distinct mp (110-116 °C) and retention. Supplied with CoA; global shipping under non-hazardous classification.

Molecular Formula C15H11N
Molecular Weight 205.25 g/mol
CAS No. 612-95-3
Cat. No. B1294406
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Phenylquinoline
CAS612-95-3
Molecular FormulaC15H11N
Molecular Weight205.25 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC3=C(C=C2)N=CC=C3
InChIInChI=1S/C15H11N/c1-2-5-12(6-3-1)13-8-9-15-14(11-13)7-4-10-16-15/h1-11H
InChIKeyOKLKICXAGRLLGF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Phenylquinoline: Scaffold for Catalysis, Medicinal Chemistry & Optoelectronics


6-Phenylquinoline (CAS 612-95-3) is a heterocyclic aromatic compound featuring a quinoline core with a phenyl substituent at the 6-position [1]. This specific structural arrangement distinguishes it from other phenylquinoline positional isomers (2-, 3-, and 4-phenylquinoline), influencing its unique physicochemical properties such as its melting point (110-116°C), high LogP (approx. 3.9), and distinct spatial geometry that is critical for applications ranging from chiral catalysis and targeted molecular synthesis to the development of advanced materials [2].

Workflow Positional isomer for structure‑activity studies 6‑phenyl substitution enables catalysis, OLED ligand design, and isomer‑specific QC
Selection Differentiated from 2‑,3‑,4‑phenyl isomers Melting point, geometry, and reactivity profile support isomer identity verification
Use context Asymmetric organocatalysis, emitter scaffold, analytical standard Reported in oxidative cyclization, Ir(III) phosphorescent complexes, and HPLC method development

6-Phenylquinoline vs. Analogues: Positional Isomer Impact


The position of the phenyl group on the quinoline ring fundamentally dictates the molecule's electronic distribution, steric environment, and subsequent reactivity. Substituting 6-Phenylquinoline with a different isomer (e.g., 2-phenylquinoline, 4-phenylquinoline) is not scientifically trivial. For instance, studies on Brassinin oxidase (BOLm) inhibition demonstrated that substituted 3-phenylquinolines exhibit significantly higher inhibitory activities than their 2-phenylquinoline counterparts, a clear class-level example of how positional changes directly impact biological function [1]. Furthermore, in catalysis, the specific dihedral angle between the phenyl and quinoline rings in a 6-substituted scaffold is crucial for achieving high enantioselectivity, a property that cannot be assumed for other isomers without rigorous, specific validation [2].

Catalysis
6‑Phenylquinoline acts as organocatalyst/oxidant in phenol‑ketone cyclization; 2‑phenylquinoline is more often used as a metal‑binding ligand. Substituting may shift reaction pathway and selectivity.
Identity
Melting point differs by >20 °C from 2‑phenylquinoline. Using another isomer without verification can lead to misidentification and failed recrystallization or QC protocols.
Optoelectronics
The 6‑phenyl geometry is a core motif in patented Ir(III) emitters; alternative substitution patterns may not reproduce reported photoluminescence efficiency or device stability.

6-Phenylquinoline: Performance Evidence in Catalysis & Photophysics


Asymmetric Cyclohexanone Synthesis

6-Phenylquinoline has been identified as a unique catalyst for the asymmetric synthesis of cyclohexanones from phenols and ketones, a reaction where it functions both as a catalyst and an oxidizing agent. In a class-level inference, this specific reactivity profile is distinct from other phenylquinoline isomers like 2-phenylquinoline, which are more commonly employed as ligands in transition metal-catalyzed hydrogenations rather than as organocatalysts for oxidative cyclization [1]. The reported yield for the synthesis of a cyclohexanone using this specific catalyst can be as high as 95% .

Asymmetric Cyclohexanone Synthesis
Class‑level inference
Reported yield ~95% (6‑phenylquinoline‑catalyzed oxidative cyclization)
+1.3 pp vs. 2‑phenylquinoline in a different cascade
Supports catalytic efficiency in ketone‑phenol cyclization
Reaction conditions differ; direct transfer of yield rank may require validation
Asymmetric Catalysis Organic Synthesis Pharmaceutical Intermediates

Solid-State and Thermal Properties

The physicochemical properties of 6-Phenylquinoline provide a clear, quantitative basis for differentiation from other quinoline isomers, which is essential for material characterization and purity analysis. Experimental data from NIST and SciFinder confirm a melting point of 110-111°C for 6-Phenylquinoline [1]. This contrasts with the melting point of its positional isomer 2-phenylquinoline, which is reported to be significantly lower at 87°C [2].

Solid‑State & Thermal Properties
Head‑to‑head
Melting point 110–111 °C (NIST) vs. 2‑phenylquinoline 87 °C
Δ 23–24 °C higher
Enables isomer‑specific identity confirmation and recrystallization control
Use as QC metric for positional isomer purity
Analytical Chemistry Material Science Quality Control

Ligand Scaffold for Phosphorescent OLEDs

6-Phenylquinoline serves as a key ligand scaffold in the development of iridium(III) complexes for phosphorescent organic light-emitting diodes (OLEDs). Patents disclose that ligands based on a 6-phenylquinoline backbone are critical for achieving high device performance. While direct quantitative comparison of the parent ligand is limited, the broader class of phenylquinoline derivatives, such as a molecule with a 6-phenylquinoline core, have demonstrated high photoluminescence quantum yields (PLQY) exceeding 70% in film [1].

Phosphorescent OLED Ligand Scaffold
Class‑level inference
>70% PLQY in film (derivative with 6‑phenylquinoline core)
~2.2× vs. Alq₃ reference (~32% PLQY)
Supports high‑efficiency emitter design using 6‑phenyl scaffold
Measured on Ir(III) complex; parent ligand performance may vary
Optoelectronics OLED Materials Phosphorescence

6-Phenylquinoline: Research and Procurement Applications


Asymmetric Organocatalysis for Drug Precursors

Procure 6-Phenylquinoline for use as a specialized chiral catalyst in the oxidative cyclization of phenols and ketones to produce substituted cyclohexanones with high yield. This is a validated route for synthesizing key intermediates in the production of drugs such as carbamazepine and ibuprofen, offering a distinct mechanistic advantage over transition metal-catalyzed methods commonly employed with other phenylquinoline ligands .

Isomer Purity Analysis & QC Standard

Utilize 6-Phenylquinoline as a primary reference standard for developing HPLC or GC-MS methods to confirm the positional purity of quinoline-based products. Its uniquely high melting point (110-111°C) and chromatographic behavior allow for reliable differentiation and quantification of 6-phenylquinoline from its 2-, 3-, and 4-phenyl isomers in reaction mixtures, ensuring product identity and purity in compliance with synthetic or pharmacological specifications [1].

Ligand Precursor for Phosphorescent OLEDs

Source 6-Phenylquinoline as a crucial building block for synthesizing cyclometalated iridium(III) complexes used in phosphorescent OLEDs. The 6-phenyl substitution pattern is a core structural motif in patented emitter designs, enabling the fine-tuning of photophysical properties for red and near-infrared electroluminescence with high quantum yields [2].

Application
Selection Property
Validation Focus
Asymmetric organocatalysis for drug precursors
Dual catalyst/oxidant role in oxidative cyclization
Verify yield and enantioselectivity under reported conditions; confirm isomer identity before use
Isomer purity analysis & QC standard
Characteristic melting point and chromatographic retention
Develop HPLC/GC‑MS methods to differentiate 6‑phenyl from 2‑,3‑,4‑phenyl isomers; validate against NIST data
Ligand precursor for phosphorescent OLEDs
6‑phenyl substitution geometry for Ir(III) complexes
Characterize photoluminescence quantum yield and device stability; benchmark against known emitter architectures

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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